"Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one" discovery and natural sources
"Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one" discovery and natural sources
An In-depth Technical Guide to Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: Discovery, Natural Sources, and Biological Significance
Authored by a Senior Application Scientist
Abstract
The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold, a proline-containing cyclic dipeptide, represents a privileged structure in natural product chemistry and drug discovery. This guide provides a comprehensive overview of this fascinating molecule, from its initial discovery in diverse natural ecosystems to its isolation, characterization, and synthesis. We will delve into the significant biological activities exhibited by its derivatives, including antimicrobial, antioxidant, and anti-biofilm properties, underscoring its potential as a lead structure for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and application of novel heterocyclic compounds.
Introduction: The Emergence of a Privileged Scaffold
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a bicyclic diketopiperazine (DKP), a class of the smallest and most common cyclic peptides found in nature.[1] These structures are formed from the condensation of two α-amino acids, in this case, proline and another amino acid, followed by cyclization.[1] The rigid, conformationally constrained framework of DKPs makes them attractive scaffolds for drug design, as they can present appended functional groups in well-defined spatial orientations, facilitating specific interactions with biological targets.[1][2] Marine organisms, in particular, have proven to be a rich source of diverse and biologically active DKPs.[3][4] This guide will focus on the parent hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core and its naturally occurring derivatives, exploring their discovery and therapeutic potential.
Discovery and Natural Sources: A Microbial Treasure
The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core and its substituted analogues are predominantly microbial secondary metabolites, isolated from a wide array of bacteria and fungi, often from unique and competitive environments such as marine ecosystems.
Marine Bacteria as Prolific Producers
A significant number of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives have been identified from bacteria associated with marine sponges and sediments. For instance, the parent compound was isolated from Bacillus tequilensis MSI45, a bacterium associated with the marine sponge Callyspongia diffusa.[5][6] This compound demonstrated potent inhibitory effects against multi-drug resistant Staphylococcus aureus.[5] Similarly, Bacillus velezensis has been shown to produce this molecule, which exhibits nematicidal activity.[7] Another example is the isolation of 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione from Exiguobacterium indicum, which was found to possess anti-biofilm activity against Pseudomonas aeruginosa by inhibiting its quorum sensing pathways.[8]
Actinomycetes: A Continuing Source of Novelty
Actinomycetes, particularly those from the genus Streptomyces, are renowned for their production of a vast array of bioactive secondary metabolites. Several derivatives of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one have been isolated from these filamentous bacteria. For example, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- was extracted from Streptomyces sp. VITPK9, an isolate from a salt spring, and was shown to have antifungal properties with moderate toxicity to normal cells.[9][10][11] Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl), was isolated from a mangrove-derived Streptomyces sp. and was reported to have antioxidant and free-radical scavenging activities.[12]
Fungi and Other Microbial Sources
While bacteria and actinomycetes are major producers, fungi have also been identified as a source of these compounds.[1] Furthermore, an endophytic gram-positive microbe, KARE_P3, capable of degrading epoxy resin, was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, which showed potent inhibitory effects against Staphylococcus aureus.[13]
The following table summarizes some of the naturally occurring hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives, their microbial sources, and their reported biological activities.
| Derivative Name | Microbial Source | Reported Biological Activity | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Antibacterial (MRSA) | [5] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus sp. | Antioxidant | [14] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus velezensis RB.EK7 | Nematicidal | [7] |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Exiguobacterium indicum | Anti-biofilm, Quorum Sensing Inhibition | [8] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Antifungal | [9][10][11] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Streptomyces sp. VITMK1 | Antioxidant | [12] |
| Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | Streptomyces nigra, Aspergillus fumigatus | Not specified in provided context | [15] |
Isolation and Characterization from Natural Sources
The isolation and structural elucidation of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one and its derivatives from microbial fermentation broths is a multi-step process that requires careful optimization. The general workflow involves extraction, chromatographic purification, and spectroscopic analysis.
Detailed Experimental Protocol: Isolation from Bacillus tequilensis
This protocol is a representative example based on methodologies described in the literature for isolating pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro from marine bacteria.[5][16]
Step 1: Fermentation and Extraction
-
Inoculate a seed culture of Bacillus tequilensis MSI45 in nutrient broth and incubate for 24 hours at 30°C.
-
Use the seed culture to inoculate a larger production culture and incubate for 48-72 hours under optimized conditions.
-
Harvest the culture broth and centrifuge at 8,000 rpm for 15 minutes to separate the supernatant from the bacterial cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 2: Chromatographic Purification
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, followed by a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC). Test fractions for bioactivity (e.g., antibacterial assay against S. aureus).
-
Pool the active fractions and concentrate them.
-
Further purify the active fraction using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.[16]
Step 3: Structure Elucidation
-
Obtain the mass of the pure compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Record Fourier-Transform Infrared (FT-IR) spectra to identify functional groups (e.g., C=O, N-H).
-
Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to determine the precise chemical structure and stereochemistry of the isolated molecule.[5]
Chemical Synthesis: Constructing the Core
While natural product isolation is crucial for discovery, chemical synthesis provides a reliable route to produce larger quantities of the compound and its analogues for further study. Solid-phase synthesis is a particularly attractive method for generating libraries of related compounds for structure-activity relationship (SAR) studies.[17]
A versatile approach for the synthesis of 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines has been developed using a supported selenium resin.[17] This method involves a straightforward sequence of reactions with the advantages of low odor and high purities of the final products.[17]
Representative Synthetic Protocol
The following is a conceptual protocol for the synthesis of the parent hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, adapted from the solid-phase methodology.[17]
Step 1: Resin Preparation and Proline Coupling
-
Swell the polystyrene-supported selenium resin in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Couple an N-protected proline derivative (e.g., Fmoc-Pro-OH) to the resin using standard peptide coupling reagents.
-
Remove the N-protecting group (e.g., with piperidine for Fmoc).
Step 2: Acylation and Cyclization
-
Acylate the secondary amine of the resin-bound proline with 2-chloroacetyl chloride in the presence of a base like triethylamine.
-
Treat the resulting intermediate with a primary amine (e.g., ammonia for the parent compound) to displace the chloride and induce intramolecular cyclization to form the diketopiperazine ring on the solid support.
Step 3: Cleavage from the Resin
-
Treat the resin with an oxidizing agent (e.g., hydrogen peroxide) to oxidize the selenium linker.
-
This oxidation facilitates an elimination reaction, cleaving the desired hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one from the solid support.
-
Purify the final product by chromatography.
Biological Activities and Therapeutic Potential
The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold is associated with a broad range of biological activities, making it a promising starting point for drug discovery programs.
Antimicrobial and Anti-biofilm Activity
As previously mentioned, derivatives of this compound have shown significant activity against pathogenic bacteria like S. aureus.[5] The anti-biofilm activity is particularly noteworthy, as biofilms are a major contributor to chronic infections and antibiotic resistance. The inhibition of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, is a key mechanism of action for some of these compounds.[8]
Antioxidant and Nematicidal Properties
Several hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives have demonstrated potent antioxidant and free-radical scavenging activities.[12][14] This property is beneficial as oxidative stress is implicated in a wide range of diseases. Additionally, the nematicidal effects of these compounds suggest potential applications in agriculture as environmentally friendly pesticides.[7]
Other Bioactivities
The broader class of diketopiperazines, including this scaffold, has been reported to possess an extensive array of biological functions, such as antitumor, antiviral, and anti-inflammatory activities.[1] This highlights the vast, yet to be fully explored, therapeutic potential of the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core structure.
Conclusion and Future Directions
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one and its naturally occurring derivatives represent a structurally interesting and biologically significant class of compounds. Their discovery, primarily from microbial sources in unique ecological niches, underscores the importance of continued exploration of natural products for novel therapeutic leads. The diverse biological activities, particularly the antimicrobial and anti-biofilm properties, make this scaffold a compelling target for further investigation and development.
Future research should focus on:
-
Genome Mining: Identifying the biosynthetic gene clusters responsible for the production of these compounds to enable synthetic biology approaches for novel analogue generation.
-
Structure-Activity Relationship (SAR) Studies: Utilizing combinatorial synthesis to create libraries of derivatives to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to aid in rational drug design.
The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core is a testament to the chemical ingenuity of nature and holds considerable promise for addressing pressing challenges in medicine and agriculture.
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